2,4-Difluoro U-48800 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2740304-36-1 |

|---|---|

Fórmula molecular |

C17H25ClF2N2O |

Peso molecular |

346.8 g/mol |

Nombre IUPAC |

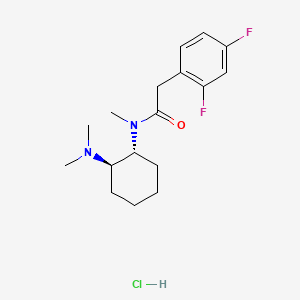

2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C17H24F2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m1./s1 |

Clave InChI |

QNIXOIRJLOXTHO-QNBGGDODSA-N |

SMILES isomérico |

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)CC2=C(C=C(C=C2)F)F.Cl |

SMILES canónico |

CN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)F)F.Cl |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 2,4-Difluoro U-48800 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of 2,4-Difluoro U-48800 hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and forensic analysis.

Chemical and Physical Properties

This compound is a synthetic opioid classified as a utopioid.[1] It is an analytical reference standard intended for research and forensic applications and is not for human or veterinary use.[1] The compound is a crystalline solid.[1]

| Property | Value | Source |

| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride | [1] |

| CAS Number | 2740304-36-1 | [1] |

| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl | [1] |

| Formula Weight | 346.8 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

| SMILES | FC1=CC=C(CC(N(C)[C@H]2--INVALID-LINK--CCCC2)=O)C(F)=C1.Cl | [1] |

| InChI | InChI=1S/C17H24F2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m1./s1 | [1] |

| InChI Key | QNIXOIRJLOXTHO-QNBGGDODSA-N | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Pharmacological Profile

Initial reports on the pharmacological activity of U-48800 analogs have presented a mixed profile. While some sources describe U-48800 as a selective µ-opioid receptor agonist with a potency approximately 7.5 times that of morphine in animal models, other information suggests it acts as a κ-opioid receptor agonist.[2]

A recent in vitro study by Vandeputte et al. investigated the µ-opioid receptor (MOR) activation potential of 2,4-Difluoro U-48800. The findings from this study indicate that the compound is a weak partial agonist or antagonist at the MOR. In their assays, maximum receptor activation was not achieved, and the EC₅₀ value was determined to be greater than 22 µM.[1][3] This suggests a significantly lower potency at the µ-opioid receptor compared to traditional opioids.

Further research is required to fully elucidate the binding affinities (Ki) and functional activities (EC₅₀, Emax) of this compound at the delta (DOR) and kappa (KOR) opioid receptors to establish a complete pharmacological profile.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of related U-47700 analogs is as follows:

-

To a solution of the appropriate precursor amine (e.g., (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane) and triethylamine (B128534) in a suitable solvent such as dry diethyl ether, the corresponding acid chloride (e.g., 2-(2,4-difluorophenyl)acetyl chloride) is added.

-

The reaction mixture is stirred at room temperature for a specified period, typically overnight.

-

The mixture is then extracted with an organic solvent like ethyl acetate, washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation.

-

The final hydrochloride salt is prepared by treating the purified free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether.[4]

In Vitro Opioid Receptor Binding Assay (General Protocol)

The following is a generalized protocol for determining the binding affinity of a compound to opioid receptors, which can be adapted for this compound.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

Test compound (this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Thaw and suspend cell membranes in incubation buffer to a specific protein concentration.

-

In assay tubes, incubate the membrane suspension with the radioligand at a fixed concentration and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled antagonist (e.g., naltrexone).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).[5]

[³⁵S]GTPγS Functional Assay (General Protocol)

This assay measures the functional activation of G-protein coupled opioid receptors by an agonist.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Reference agonist (e.g., DAMGO for MOR).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of GDP at 30°C for a short period.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for a defined time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the bound radioactivity using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC₅₀ and Emax values from the curve using non-linear regression.[6][7]

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways: the G-protein pathway and the β-arrestin pathway.[8][9]

-

G-protein Pathway: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These events collectively lead to a decrease in neuronal excitability and are associated with the analgesic effects of opioids.[10]

-

β-arrestin Pathway: Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling cascades that are independent of G-proteins. The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance, although this is an area of ongoing research and debate.[10][11][12]

The specific signaling bias of this compound (i.e., its preference for activating the G-protein pathway versus the β-arrestin pathway) has not been reported. Given its characterization as a weak partial agonist/antagonist at the µ-opioid receptor, it may exhibit a distinct signaling profile compared to classic opioid agonists. Further studies are necessary to determine its functional selectivity.

Caption: General signaling pathways of the μ-opioid receptor upon agonist binding.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies [frontiersin.org]

- 8. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2,4-Difluoro U-48800 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro U-48800 hydrochloride is a synthetic opioid classified as a utopioid, a class of compounds that interact with opioid receptors.[1][2] It is a derivative of the U-48800 compound, which itself is an analogue of the potent synthetic opioid U-47700.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, pharmacological properties, and relevant experimental protocols for its study. This compound is intended for research and forensic applications only.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2740304-36-1 | [1][2] |

| Molecular Formula | C₁₇H₂₄F₂N₂O · HCl | [1][2] |

| Formula Weight | 346.84 | [2] |

| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride | |

| SMILES | FC1=CC=C(C(F)=C1)CC(N([C@H]2--INVALID-LINK--N(C)C)C)=O.Cl | [1][2] |

Pharmacological Profile

The table below presents available pharmacological data for the related compound U-48800 to provide a comparative context.

| Ligand | Receptor | Parameter | Value | System | Reference |

| U-48800 | μ-Opioid Receptor | EC₅₀ | >10,000 nM | [³⁵S]GTPγS Assay | [5] |

| U-48800 | κ-Opioid Receptor | EC₅₀ | 140 nM | [³⁵S]GTPγS Assay | [5] |

Signaling Pathway

Activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), by an agonist such as U-48800 initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gi/Go). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of U-48800 Analogues (General Procedure)

While a specific protocol for this compound is not publicly detailed, the synthesis of related U-series compounds generally follows a multi-step process. The following is a representative workflow for the synthesis of a U-48800 analogue.

Detailed Methodology:

-

Amide Coupling: A substituted phenylacetic acid (e.g., 2,4-difluorophenylacetic acid) is coupled with trans-N,N-dimethyl-1,2-cyclohexanediamine. This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or dimethylformamide, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine.

-

Purification: The crude product from the amide coupling reaction is purified using column chromatography on silica (B1680970) gel.

-

Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

-

Final Product Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for studying the in vitro metabolism of a test compound like 2,4-Difluoro U-48800 using human liver microsomes (HLMs).[6][7][8][9] The primary enzymes responsible for the metabolism of the related compound U-48800 are Cytochrome P450 isoforms CYP2C19 and CYP3A4.[10]

Detailed Methodology:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, combine human liver microsomes (final protein concentration typically 0.5-1 mg/mL) and the test compound (e.g., 1 µM 2,4-Difluoro U-48800) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Analytical Method for Quantification in Biological Matrices

The following is a general protocol for the quantification of U-48800 and its analogues in whole blood, which can be adapted for 2,4-Difluoro U-48800.[11][12]

Detailed Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

To a 1 mL whole blood sample, add an internal standard.

-

Vortex and add a buffer (e.g., phosphate buffer, pH 6).

-

Load the sample onto a conditioned mixed-mode solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with deionized water, followed by an acidic wash (e.g., acetic acid), and then an organic solvent (e.g., methanol).

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with an ammoniated organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the analyte and the internal standard.

-

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay is a widely used functional assay to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists at G protein-coupled receptors, including opioid receptors.[13][14][15]

Detailed Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the kappa-opioid receptor.

-

Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.

-

Reaction Setup: In a 96-well plate, add the assay buffer, GDP, cell membranes, and varying concentrations of the test compound (2,4-Difluoro U-48800). For determining non-specific binding, add a high concentration of unlabeled GTPγS.

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a novel synthetic opioid with potential for research into the kappa-opioid system. This guide has provided the available technical information, including its chemical properties and detailed experimental protocols for its synthesis, metabolic profiling, and pharmacological characterization. As with all novel psychoactive substances, further research is necessary to fully elucidate its pharmacological and toxicological profile. The information and protocols provided herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 10. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 2,4-Difluoro U-48800 Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available scientific information on the mechanism of action of U-48800, a close structural analog of 2,4-Difluoro U-48800 hydrochloride. To date, no specific pharmacological data for this compound has been published in peer-reviewed literature. The information presented herein is intended for research and informational purposes only and should not be interpreted as an endorsement or validation of the safety or efficacy of this compound.

Introduction

This compound is a novel synthetic opioid belonging to the "U-series" of opioid compounds, which are structurally distinct from fentanyl and its derivatives. It is a derivative of U-47700, a potent µ-opioid receptor agonist that has been associated with numerous public health concerns. The introduction of fluorine atoms to the phenyl ring of U-48800 is a common medicinal chemistry strategy to modulate pharmacological properties such as receptor affinity, efficacy, and metabolic stability. Due to the lack of direct studies on 2,4-Difluoro U-48800, this guide focuses on the known mechanism of action of its parent compound, U-48800, and provides contextual data from the extensively studied U-47700 to infer its likely pharmacological profile.

The term "utopioid" has been associated with this class of compounds in non-scientific literature; however, this is not a recognized pharmacological classification. Based on the available data for its analogs, 2,4-Difluoro U-48800 is presumed to act as an agonist at opioid receptors.

Core Mechanism of Action: Opioid Receptor Activation

The primary mechanism of action for U-series opioids, including U-48800, is the activation of opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. The activation of these receptors, particularly the µ-opioid receptor (MOR) and to a lesser extent the κ-opioid receptor (KOR), leads to a cascade of intracellular signaling events that produce analgesic and other opioid-associated effects.

Receptor Binding and Activation

While direct binding affinity data (Ki) for U-48800 is not currently available, functional activity studies provide insight into its interaction with opioid receptors. A key study by Otte et al. (2022) investigated the in vitro functional activity of U-48800 at human µ- and κ-opioid receptors expressed in CHO cells using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins following receptor agonism.

The results indicate that U-48800 is a potent agonist at both the µ- and κ-opioid receptors.

Downstream Signaling Pathway

Upon agonist binding, opioid receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various intracellular effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as glutamate, substance P, and GABA, which are involved in pain transmission.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for U-48800 and its parent compound, U-47700. The inclusion of U-47700 data provides a valuable reference point for understanding the potential activity of its difluorinated analog.

Table 1: Functional Activity of U-48800 at µ- and κ-Opioid Receptors

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| U-48800 | µ-opioid | 130 | 80 |

| κ-opioid | 210 | 95 |

Data from Otte L, et al. Drug Test Anal. 2022.

Table 2: Receptor Binding Affinity and Functional Activity of U-47700

| Parameter | µ-opioid (MOR) | δ-opioid (DOR) | κ-opioid (KOR) |

| Binding Affinity (Kᵢ, nM) | 11.1 - 57 | 1105 - 1220 | 287 - 653 |

| Functional Activity (EC₅₀, nM) | 8.8 - 140 | 4540 | 201 |

Data compiled from multiple sources.

Experimental Protocols

While the full detailed experimental protocol for the study on U-48800 is not publicly available, a general methodology for a [³⁵S]GTPγS binding assay is provided below.

[³⁵S]GTPγS Binding Assay (General Protocol)

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

1. Membrane Preparation:

-

CHO cells stably expressing the human µ-opioid or κ-opioid receptor are harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is resuspended in an assay buffer.

2. Assay Procedure:

-

Membranes are incubated in the assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., U-48800).

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Basal binding is determined in the absence of an agonist.

3. Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The amount of bound [³⁵S]GTPγS on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation produced by the agonist relative to a standard full agonist).

Mandatory Visualizations

Signaling Pathway of U-48800 at the µ-Opioid Receptor

Caption: U-48800 µ-Opioid Receptor Signaling Pathway.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

The available evidence strongly suggests that this compound, like its parent compounds U-48800 and U-47700, functions as a potent agonist at opioid receptors, with a primary affinity for the µ-opioid receptor and significant activity at the κ-opioid receptor. Its mechanism of action follows the canonical pathway of opioid receptor activation, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately results in decreased neuronal excitability and neurotransmitter release.

The lack of specific pharmacological data for this compound highlights a critical gap in the scientific understanding of this novel synthetic opioid. Further research, including comprehensive receptor binding and functional assays across all opioid receptor subtypes (µ, δ, and κ), is imperative to fully characterize its pharmacological profile and to accurately assess its potential physiological and toxicological effects. Such studies are essential for informing public health and safety initiatives and for guiding the development of potential therapeutic interventions.

Unveiling the Receptor Interaction Profile of 2,4-Difluoro U-48800 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding profile of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid of the "utopioid" class. Due to the limited availability of specific binding data for this fluorinated analog, this document synthesizes the available information for 2,4-Difluoro U-48800 with data from its parent compound, U-48800, and other relevant analogs to construct a comprehensive pharmacological overview. This guide includes a summary of quantitative receptor binding and functional activity data, detailed experimental methodologies for key assays, and visualizations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a structural analog of U-48800, a synthetic opioid developed in the 1970s. The parent compound, U-48800, is known to act primarily as a kappa-opioid receptor (KOR) agonist with a moderate affinity for the mu-opioid receptor (MOR)[1]. The introduction of fluorine atoms into the chemical structure can significantly alter the pharmacological properties of a compound, including its receptor affinity, selectivity, and functional activity. This guide aims to consolidate the current understanding of the receptor interactions of 2,4-Difluoro U-48800.

Receptor Binding and Functional Activity Profile

Quantitative data on the receptor binding and functional activity of 2,4-Difluoro U-48800 and its parent compound are summarized below. It is important to note that data for the 2,4-difluoro analog is sparse, with current literature indicating it is a weak partial agonist at the mu-opioid receptor.

Table 1: Quantitative Analysis of 2,4-Difluoro U-48800 and Related Compounds at Opioid Receptors

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| 2,4-Difluoro U-48800 | Mu (MOR) | Functional Assay | EC50 | > 22 µM | [2][3][4][5][6] |

| U-47700 | Mu (MOR) | Functional Assay | EC50 | 111 nM | [7] |

| U-51754 | Kappa (KOR) | Functional Assay | EC50 | 120 nM | [7] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The available data indicates that 2,4-Difluoro U-48800 has a significantly lower potency at the mu-opioid receptor compared to other U-series compounds like U-47700[2][3][4][5][6][7]. In one study, maximum receptor activation was not achieved, suggesting it may act as a partial agonist[2][3][4][5][6].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the receptor binding and functional profile of synthetic opioids.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the binding affinity of a test compound for opioid receptors (μ, δ, κ).

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69,593 for KOR)

-

Test compound (this compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Naloxone)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Utopioid (drug class) - Wikipedia [en.wikipedia.org]

- 2. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

A Comparative Technical Guide: 2,4-Difluoro U-48800 Hydrochloride vs. U-48800

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of U-48800 and its fluorinated analog, 2,4-Difluoro U-48800 hydrochloride. U-48800 is a synthetic opioid primarily recognized for its agonist activity at the kappa-opioid receptor (KOR), with moderate affinity for the mu-opioid receptor (MOR). In contrast, available data for this compound indicates significantly lower potency at the mu-opioid receptor. This document summarizes the available quantitative pharmacological data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of these two compounds for research and drug development purposes.

Chemical Structures

The structural difference between U-48800 and its 2,4-difluoro analog lies in the substitution on the phenyl ring. U-48800 possesses a 2,4-dichlorophenyl moiety, whereas 2,4-Difluoro U-48800 incorporates a 2,4-difluorophenyl group.

U-48800 Hydrochloride

-

Formal Name: trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[1]

-

Molecular Formula: C₁₇H₂₄Cl₂N₂O • HCl[1]

-

Formula Weight: 379.8 g/mol [1]

This compound

-

Formal Name: trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[2]

-

Molecular Formula: C₁₇H₂₄F₂N₂O • HCl[2]

-

Formula Weight: 346.8 g/mol [2]

Quantitative Pharmacological Data

The following tables summarize the available in vitro pharmacological data for U-48800 and this compound at the mu- and kappa-opioid receptors. It is important to note that the data for this compound is limited, particularly concerning its activity at the kappa-opioid receptor.

Table 1: Mu-Opioid Receptor (MOR) Activity

| Compound | Assay Type | Parameter | Value | Efficacy vs. Standard |

| U-48800 | [³⁵S]-GTPγS | EC₅₀ | 433 nM (95% CI: 351–535 nM) | Partial Agonist |

| Eₘₐₓ | 43.4% (95% CI: 36.0–51.5%) | |||

| This compound | β-arrestin | EC₅₀ | >22,000 nM[2] | Very Low |

| Eₘₐₓ | 3.85% (at highest concentration)[2] | |||

| AequoScreen® | EC₅₀ | >28,000 nM[2] | Very Low | |

| Eₘₐₓ | 45.9% (at highest concentration)[2] |

Table 2: Kappa-Opioid Receptor (KOR) Activity

| Compound | Assay Type | Parameter | Value | Efficacy vs. Standard |

| U-48800 | [³⁵S]-GTPγS | EC₅₀ | 146 nM (95% CI: 120–178 nM) | Full Agonist |

| Eₘₐₓ | 99.3% (95% CI: 95.8–103%) | |||

| This compound | Data Not Available | EC₅₀ | - | - |

| Eₘₐₓ | - | - |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profiles of opioid compounds.

Radioligand Competition Binding Assay (General Protocol)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., MOR, KOR).

-

Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (e.g., U-48800 or this compound) at various concentrations.

-

Non-specific binding determinator (e.g., Naloxone at a high concentration).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Allow the filters to dry, then add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]-GTPγS Functional Assay (General Protocol)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]-GTPγS.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and an antioxidant like DTT).

-

GDP (Guanosine 5'-diphosphate).

-

Test compound at various concentrations.

-

Reference full agonist (e.g., DAMGO for MOR, U-69,593 for KOR).

-

Unlabeled GTPγS for determining non-specific binding.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare the cell membranes as described for the binding assay. Prepare solutions of the test compound, reference agonist, GDP, and [³⁵S]-GTPγS in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, GDP, and varying concentrations of the test compound or reference agonist.

-

Incubation: Add the cell membranes to each well and pre-incubate at 30°C for a short period (e.g., 15 minutes).

-

Initiation of Reaction: Initiate the reaction by adding [³⁵S]-GTPγS to each well. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]-GTPγS by rapid filtration, as described for the binding assay.

-

Detection and Analysis: Measure the radioactivity and analyze the data by plotting the specific [³⁵S]-GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor (KOR) Signaling Pathway

Activation of the KOR by an agonist like U-48800 initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein dependent signaling pathway.

Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).

Experimental Workflow for In Vitro Pharmacological Characterization

The following diagram outlines the logical flow of experiments for characterizing the pharmacology of a novel opioid compound.

Caption: Workflow for in vitro pharmacological characterization of a novel opioid.

Discussion and Conclusion

The available data indicates that U-48800 is a potent agonist at the kappa-opioid receptor and a partial agonist at the mu-opioid receptor. The introduction of 2,4-difluoro substitution on the phenyl ring, as seen in this compound, appears to dramatically reduce its functional activity at the mu-opioid receptor to a very low level.[2]

The lack of comprehensive pharmacological data for this compound, particularly at the kappa-opioid receptor, presents a significant knowledge gap. Further research, including receptor binding studies to determine its affinity (Ki) at all opioid receptor subtypes and functional assays to assess its activity at the kappa-opioid receptor, is necessary to fully elucidate its pharmacological profile.

This technical guide provides a foundation for researchers by summarizing the current state of knowledge, providing detailed experimental protocols for further investigation, and illustrating the key signaling pathways involved. The direct comparison of these two molecules, facilitated by the data presented herein, can guide future structure-activity relationship (SAR) studies and the development of novel opioid receptor modulators with potentially more selective pharmacological profiles.

References

The Pharmacological Profile of 2,4-Difluoro U-48800 Hydrochloride: A Technical Guide

Introduction

U-48800 is a synthetic opioid of the benzamide (B126) class, structurally distinct from fentanyl and morphine. It has been identified as a novel psychoactive substance (NPS) in illicit drug markets. Unlike many synthetic opioids that primarily target the mu-opioid receptor (MOR), U-48800 is reported to be a selective agonist for the kappa-opioid receptor (KOR) with a moderate affinity for the MOR. The introduction of fluorine atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity. This guide explores the known pharmacology of U-48800 and discusses the potential implications of 2,4-difluorination on its activity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the parent compound, U-48800. It is important to note that these values may differ for 2,4-Difluoro U-48800 hydrochloride. Fluorination can potentially increase binding affinity and potency.

Table 1: Opioid Receptor Binding Affinity of U-48800

| Receptor | Ligand | Kᵢ (nM) | Assay Method | Source |

| Mu (μ) | [³H]DAMGO | Moderate Affinity | Radioligand Binding Assay | Inferred from qualitative descriptions |

| Kappa (κ) | [³H]U-69,593 | High Affinity | Radioligand Binding Assay | Inferred from qualitative descriptions |

| Delta (δ) | [³H]DPDPE | Low Affinity | Radioligand Binding Assay | Inferred from qualitative descriptions |

Note: Specific Kᵢ values for U-48800 are not consistently reported in the literature. The affinities are described qualitatively.

Table 2: In Vitro Functional Activity of U-48800

| Assay | Receptor | Parameter | Value | Source |

| Smooth Muscle Contraction | Opioid Receptors | IC₅₀ | 1.36 µmol/L | [1] |

Note: This IC₅₀ value reflects the concentration required to inhibit electrically induced contractions in a smooth muscle preparation, a functional assay indicative of opioid agonist activity.

Mechanism of Action and Signaling Pathways

U-48800, as a kappa-opioid receptor agonist, is expected to activate intracellular signaling cascades typical for this receptor subtype. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.

Upon agonist binding, the following events are initiated:

-

G-protein Activation: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Ion Channel Modulation: The βγ-subunits of the G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

-

MAPK Pathway Activation: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as p38 and JNK.

The 2,4-difluoro substitution is not expected to fundamentally alter these signaling pathways but may influence the potency and efficacy of the compound in activating them.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. Below are generalized protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at 30°C for a defined period.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Structure-Activity Relationship (SAR) and Potential Effects of Fluorination

The structure of U-48800 is characterized by a dichlorinated benzamide moiety linked to a dimethylamino-cyclohexyl group. The 2,4-difluoro substitution on the phenyl ring of the benzamide group is expected to influence its pharmacological profile.

-

Increased Potency: Fluorine is highly electronegative and can form favorable interactions with the receptor binding pocket, potentially increasing binding affinity and agonist potency.

-

Altered Metabolism: The carbon-fluorine bond is very strong, which can block sites of metabolism. This may lead to increased metabolic stability, a longer half-life, and prolonged duration of action for 2,4-Difluoro U-48800 compared to U-48800.

-

Modified Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross the blood-brain barrier.

Conclusion

While specific experimental data for this compound is currently lacking, the known pharmacological profile of its parent compound, U-48800, suggests it is likely a potent and selective kappa-opioid receptor agonist. The introduction of two fluorine atoms on the benzamide phenyl ring is anticipated to modulate its potency, metabolic stability, and pharmacokinetic properties. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of this novel synthetic opioid. The experimental protocols and signaling pathway information provided in this guide offer a framework for such investigations. Researchers and drug development professionals should exercise caution and utilize appropriate analytical and pharmacological methods when encountering this and other novel psychoactive substances.

References

In-Depth Technical Guide: Solubility and Signaling of 2,4-Difluoro U-48800 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid compound. It also delineates the primary signaling pathways associated with its mechanism of action as a utopioid, with a principal affinity for the kappa opioid receptor. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel opioid receptor ligands.

Core Data: Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. The quantitative data is summarized in the table below for ease of reference and comparison.

| Solvent | Solubility (mg/mL) |

| DMF | 20 |

| DMSO | 20 |

| Ethanol | 20 |

| PBS (pH 7.2) | 1 |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols: Solubility Determination via the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound, based on the widely accepted shake-flask method.

Objective: To determine the maximum concentration of a solid compound that can dissolve in a given solvent at a specific temperature to reach equilibrium.

Materials:

-

This compound (or test compound)

-

Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a specific solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is achieved between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid phase from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The resulting value is the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Signaling Pathways

2,4-Difluoro U-48800 is categorized as a utopioid, indicating its primary action is on opioid receptors. It is predominantly an agonist at the kappa opioid receptor (KOR), with a lesser affinity for the mu opioid receptor.[2] Like other opioid receptors, the kappa opioid receptor is a G protein-coupled receptor (GPCR). Its activation initiates intracellular signaling cascades that can be broadly divided into G protein-dependent and β-arrestin-dependent pathways.

Caption: Simplified signaling pathways of the Kappa Opioid Receptor upon agonist binding.

References

In-Depth Technical Guide: 2,4-Difluoro U-48800 Hydrochloride - Purity, Formulation, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid of the U-series compounds. The document details the purity specifications, analytical methodologies for its determination, and formulation strategies for research applications. Furthermore, it elucidates the compound's mechanism of action through the µ-opioid receptor signaling cascade. This guide is intended to serve as a foundational resource for researchers engaged in the study of synthetic opioids and the development of novel analgesics.

Introduction

This compound is a synthetic opioid that has emerged as a research chemical.[1] Structurally distinct from fentanyl, it belongs to the benzamide (B126) class of opioids.[1] Like other compounds in the U-series, such as U-47700, it was initially developed in the mid-20th century.[1] As a potent µ-opioid receptor agonist, understanding its purity, proper formulation, and signaling pathways is critical for accurate and reproducible scientific investigation.

Purity and Physical Properties

Commercial sources of this compound for research purposes typically state a purity of ≥98%. It is generally supplied as a crystalline solid.[2]

Table 1: Physical and Chemical Properties

| Property | Value |

| Purity | ≥98% |

| Physical State | Crystalline Solid |

| Solubility | Soluble in Methanol (B129727) |

Formulation for In Vitro Research

For in vitro studies, this compound is typically prepared as a stock solution, which is then further diluted to the desired final concentration in the assay medium. Due to its solubility in organic solvents, methanol is a common choice for creating the initial stock solution.

Table 2: Example Formulation for In Vitro Assays

| Component | Concentration | Purpose |

| This compound | 1 mg/mL | Active Pharmaceutical Ingredient (API) Stock Solution |

| Methanol (HPLC Grade) | To Volume | Solvent |

| Assay Buffer (e.g., PBS) | Variable | Diluent to final concentration |

Protocol for Preparation of a 1 mg/mL Stock Solution:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in a minimal amount of HPLC-grade methanol.

-

Vortex the solution to ensure complete dissolution.

-

Bring the solution to the final desired volume with methanol to achieve a concentration of 1 mg/mL.

-

Store the stock solution at -20°C until use.

-

For in vitro experiments, dilute the stock solution with the appropriate assay buffer to the final working concentration.

Experimental Protocols for Purity Determination

The purity of this compound can be determined using standard chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following are representative protocols based on general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography and methods developed for similar synthetic opioids.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the hydrochloride salt form and identifying any non-volatile impurities.

Table 3: HPLC Method Parameters

| Parameter | Specification |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) |

| Detection | UV at an appropriate wavelength |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Protocol:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of the batch to be tested at the same concentration as the standard solution in the mobile phase.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the area of the main peak and any impurity peaks in the chromatogram of the sample solution. Calculate the purity by comparing the area of the main peak to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for both identifying the compound and detecting volatile impurities.

Table 4: GC-MS Method Parameters

| Parameter | Specification |

| Column | HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of potential impurities |

| Mass Spectrometer | Electron Ionization (EI) source |

| Scan Range | Appropriate m/z range to detect the parent ion and fragments |

Protocol:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[7]

-

GC-MS Analysis: Inject the sample solution into the GC-MS system.

-

Data Analysis: Identify the main peak corresponding to 2,4-Difluoro U-48800 by its retention time and mass spectrum. Analyze the chromatogram for any additional peaks, which would indicate impurities.

Signaling Pathways

This compound exerts its effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[8][9][10][11][12] The activation of the MOR initiates two primary signaling cascades: the G-protein dependent pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is often linked to adverse effects such as respiratory depression and tolerance.[8][9][10][11][12]

G-Protein Dependent Signaling Pathway

The canonical signaling pathway for µ-opioid receptor agonists involves the activation of inhibitory G-proteins (Gi/o).[8][9][10][11][12]

Caption: G-Protein Dependent Signaling Pathway of µ-Opioid Receptor Activation.

β-Arrestin Signaling Pathway

Prolonged or high-intensity activation of the µ-opioid receptor can lead to the recruitment of β-arrestin, which desensitizes the G-protein signaling and can initiate its own signaling cascade.[1][8][13][14][15][16][17]

Caption: β-Arrestin Recruitment and Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of this compound.

Caption: General Experimental Workflow for In Vitro Studies.

Conclusion

This technical guide has provided a detailed overview of the purity, formulation, and signaling mechanisms of this compound. Adherence to rigorous analytical methods for purity assessment and standardized formulation protocols is paramount for obtaining reliable and reproducible data in research settings. A thorough understanding of its dual signaling pathways through the µ-opioid receptor is essential for interpreting its pharmacological effects and for the broader study of synthetic opioids. This document serves as a critical resource for scientists and researchers in the field of opioid pharmacology and drug development.

References

- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dhs.gov [dhs.gov]

- 3. usp.org [usp.org]

- 4. Chromatography [usp.org]

- 5. bioglobax.com [bioglobax.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. diva-portal.org [diva-portal.org]

- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. <621> CHROMATOGRAPHY [drugfuture.com]

- 14. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Arrestin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,4-Difluoro U-48800 Hydrochloride for Forensic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro U-48800 hydrochloride is a synthetic opioid categorized as a utopioid, a class of compounds structurally related to U-47700.[1] It is a potent µ-opioid receptor agonist and has emerged in the illicit drug market, posing a significant challenge to forensic toxicology and law enforcement. This technical guide provides a comprehensive overview of the chemical properties, plausible synthesis, analytical methodologies for detection and quantification, and the pharmacological profile of this compound for forensic and research applications.

Chemical and Physical Properties

This compound is a crystalline solid.[1] Its chemical structure is trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2740304-36-1 | [1] |

| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl | [1] |

| Formula Weight | 346.8 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

Plausible Synthesis Route

A specific, publicly available synthesis route for 2,4-Difluoro U-48800 is not documented. However, based on the synthesis of related fentanyl analogs and the available precursors, a plausible synthetic pathway can be proposed. The synthesis likely starts from 2,4-difluoroaniline (B146603) or a related 2,4-difluorophenylacetic acid precursor. The following diagram illustrates a potential synthetic workflow.

Analytical Characterization for Forensic Applications

The positive identification of 2,4-Difluoro U-48800 in forensic samples requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for its detection and quantification. Nuclear magnetic resonance (NMR) spectroscopy is crucial for the unequivocal structural elucidation and differentiation from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the screening of novel psychoactive substances. The electron ionization (EI) mass spectrum of U-48800, a close structural analog, shows a characteristic fragmentation pattern that can be used for preliminary identification.

Table 1: GC-MS Data for U-48800 (as a proxy for 2,4-Difluoro U-48800)

| Retention Time (min) | Key m/z Fragments |

| 13.42 | 342 (M+), 84 (base peak) |

Data adapted from a study on U-48800.[2]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 2.5 mg of the suspected material in 1 mL of methanol (B129727). Vortex for 1 minute and centrifuge to remove any insoluble components.[2]

-

Injection: Inject 2 µL of the supernatant into the GC-MS system in split mode (50:1) at an injector temperature of 280°C.[2]

-

GC Conditions:

-

MS Conditions:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of 2,4-Difluoro U-48800 in biological matrices such as blood and urine. A validated method for the analysis of U-48800 in whole blood has been published and can be adapted for its difluorinated analog.[4]

Table 2: LC-MS/MS Data for U-48800 in Whole Blood (as a proxy for 2,4-Difluoro U-48800)

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| U-48800 | 343.1 | Not specified in the provided text |

A study on U-48800 reported a mean concentration of 2.5 ± 2.1 ng/mL and a median of 1.8 ng/mL in fatal overdose cases, with a range of 0.27-6.2 ng/mL.[4][5]

Experimental Protocol: LC-MS/MS Analysis of Whole Blood

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of whole blood, add an internal standard.

-

Perform a solid-phase extraction (SPE) using a suitable SPE cartridge.[4]

-

Elute the analyte and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC Conditions:

-

Column: A suitable C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[3]

-

Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) is commonly used.

-

Flow Rate: 0.5 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural confirmation of 2,4-Difluoro U-48800 and to distinguish it from potential isomers. A detailed NMR analysis of the closely related U-48800 has been published, providing a roadmap for the characterization of its difluoro analog.[2]

Table 3: Key ¹H NMR Data for U-48800 in MeOD (as a proxy for 2,4-Difluoro U-48800)

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Aromatic H | 7.49 | d | 1.9 |

| Aromatic H | 7.37 | d | 8.2 |

| Aromatic H | 7.32 | dd | 8.3, 1.9 |

Data adapted from a study on U-48800.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10 mg of the purified sample in 0.6 mL of deuterated methanol (MeOD).[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for complete structural assignment.

Pharmacology and Mechanism of Action

2,4-Difluoro U-48800 is a selective agonist of the µ-opioid receptor.[6] The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to analgesia but also to life-threatening respiratory depression.

The binding of 2,4-Difluoro U-48800 to the µ-opioid receptor activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] The activated G-protein also modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing the analgesic effects.

Adverse effects such as tolerance and respiratory depression are thought to be mediated, at least in part, by the β-arrestin pathway.[8] Following receptor activation, G-protein receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin, which promotes receptor desensitization and internalization.

Conclusion

This compound represents a significant threat to public health due to its potent opioid activity. This guide provides a foundational understanding of its chemical properties, potential synthesis, analytical identification, and pharmacological effects. The detailed experimental protocols and data, largely based on its close analog U-48800, offer a starting point for forensic laboratories to develop and validate methods for the detection and quantification of this emerging synthetic opioid. Continued research and monitoring are crucial to stay ahead of the evolving landscape of novel psychoactive substances.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. cfsre.org [cfsre.org]

- 4. youtube.com [youtube.com]

- 5. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Emergence of a Novel Synthetic Opioid: A Technical Guide to 2,4-Difluoro U-48800 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of 2,4-Difluoro U-48800 hydrochloride, a potent synthetic opioid of the U-series. This document details its pharmacological profile, metabolic pathways, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in pharmacology, toxicology, and medicinal chemistry.

Introduction

2,4-Difluoro U-48800 is a structural analog of U-48800, a synthetic opioid developed by the Upjohn company in the 1970s.[1][2] These compounds are part of a broader class of N-(2-aminocycloalkyl)benzamide and acetamide (B32628) derivatives that have been explored for their analgesic properties. The parent compound, U-48800, is a selective agonist for the µ-opioid receptor (MOR).[3] The introduction of fluorine atoms onto the phenyl ring, as seen in 2,4-Difluoro U-48800, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and receptor binding affinity. This document serves to consolidate the available scientific information on this specific fluorinated analog.

Synthesis

The synthesis of this compound follows a general synthetic pathway established for the U-series of opioids.[4] The core of this synthesis involves the acylation of a substituted diamine with a corresponding acyl chloride. A generalized synthetic scheme is presented below.

Generalized Synthetic Pathway

The synthesis can be conceptualized in a few key stages, starting from a commercially available substituted cyclohexanone.

References

- 1. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning | springermedizin.de [springermedizin.de]

- 3. ndews.umd.edu [ndews.umd.edu]

- 4. researchgate.net [researchgate.net]

2,4-Difluoro U-48800 Hydrochloride: A Technical Guide for its Application as a µ-Opioid Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro U-48800 hydrochloride, a novel synthetic compound categorized as a µ-opioid, for its application as an analytical standard. While quantitative pharmacological data on its µ-opioid receptor (MOR) binding affinity and functional potency are not yet publicly available, this document serves as a foundational resource for researchers. It details the necessary experimental protocols to characterize its in vitro pharmacology, outlines the canonical µ-opioid receptor signaling pathway, and provides established analytical methodologies for its detection and quantification. This guide is intended to facilitate further research into the pharmacological profile of this compound and to support its use as a certified reference material in forensic and research settings.

Introduction

This compound is a synthetic opioid structurally related to the U-series of compounds, such as U-47700 and U-48800, which have been identified as new psychoactive substances (NPS). As an analytical reference standard, it plays a crucial role in the accurate identification and quantification of this emerging class of opioids in forensic casework and toxicological studies. The fluorination of the phenyl ring distinguishes it from its dichlorinated analog, U-48800, a modification that may influence its pharmacological properties. It has been suggested that difluorination might result in lower potency at the µ-opioid receptor compared to its chlorinated counterparts, though empirical data is needed to confirm this. This guide provides the necessary theoretical framework and practical methodologies for the scientific community to thoroughly characterize 2,4-Difluoro U-48800 and understand its place within the broader landscape of synthetic opioids.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standard solutions and for the interpretation of analytical data.

| Property | Value |

| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride |

| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl |

| Formula Weight | 346.8 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

µ-Opioid Receptor Signaling Pathways

Activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist such as 2,4-Difluoro U-48800 is expected to initiate a cascade of intracellular signaling events. These pathways are primarily responsible for the analgesic effects of opioids, but also their adverse effects. The two main signaling cascades are the G-protein dependent pathway and the β-arrestin mediated pathway.

Figure 1: µ-Opioid Receptor Signaling Pathways.

Experimental Protocols

To determine the in vitro pharmacological profile of this compound, standardized receptor binding and functional assays are required. The following protocols are provided as a guide for researchers.

µ-Opioid Receptor Binding Affinity (Ki) Determination